molecular formula C22H20ClN3OS2 B14998719 13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene

13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene

Cat. No.: B14998719
M. Wt: 442.0 g/mol
InChI Key: LXIMPTXQKCNVGM-UHFFFAOYSA-N
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Description

13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene typically involves multiple steps:

    Formation of the core tetracyclic structure: This is achieved through a series of cyclization reactions, often starting from simpler precursors.

    Introduction of the 2-chlorophenyl group: This step involves the use of chlorinated aromatic compounds and appropriate coupling reagents.

    Methylation and sulfanylation: These steps introduce the methyl and sulfanyl groups, respectively, using methylating agents and thiol compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target various functional groups within the molecule, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential bioactivity is of interest. It may exhibit pharmacological properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in novel ways, offering opportunities for the development of new medications.

Industry

In industrial applications, the compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 13-[(2-bromophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
  • 13-[(2-fluorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene

Uniqueness

The uniqueness of 13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene lies in its specific combination of functional groups and its tetracyclic structure. This combination imparts distinct chemical and biological properties, setting it apart from similar compounds with different substituents.

Properties

Molecular Formula

C22H20ClN3OS2

Molecular Weight

442.0 g/mol

IUPAC Name

13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene

InChI

InChI=1S/C22H20ClN3OS2/c1-12-15-9-27-22(2,3)8-14(15)17-18-19(29-20(17)26-12)21(25-11-24-18)28-10-13-6-4-5-7-16(13)23/h4-7,11H,8-10H2,1-3H3

InChI Key

LXIMPTXQKCNVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C3C4=C(C(=NC=N4)SCC5=CC=CC=C5Cl)SC3=N1)(C)C

Origin of Product

United States

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